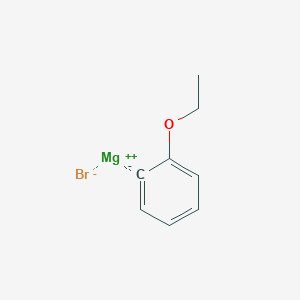

2-Ethoxyphenylmagnesium bromide, 0.5 M in THF

Description

2-Ethoxyphenylmagnesium bromide is a Grignard reagent with the ethoxy (-OCH₂CH₃) substituent in the ortho position of the benzene ring. It is typically prepared as a 0.5 M solution in tetrahydrofuran (THF), a common solvent for organomagnesium reagents due to its ability to stabilize the highly reactive Grignard intermediate through coordination with magnesium . This reagent is widely used in organic synthesis for nucleophilic additions to carbonyl compounds, cross-couplings, and the preparation of complex aromatic frameworks in pharmaceuticals and agrochemicals. Its ortho-substituted ethoxy group introduces steric and electronic effects that differentiate it from para- or meta-substituted analogs .

Properties

IUPAC Name |

magnesium;ethoxybenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.BrH.Mg/c1-2-9-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIYSRKPANLYIJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=[C-]1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyphenylmagnesium bromide is synthesized through the reaction of 2-ethoxybromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air. The reaction conditions include:

Temperature: Room temperature to reflux

Solvent: Tetrahydrofuran

Atmosphere: Inert (nitrogen or argon)

Industrial Production Methods

In an industrial setting, the production of 2-ethoxyphenylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is typically stirred continuously to ensure complete reaction of the magnesium metal with 2-ethoxybromobenzene .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyphenylmagnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: Participates in coupling reactions with various electrophiles.

Common Reagents and Conditions

Reagents: Carbonyl compounds, alkyl halides, electrophiles

Conditions: Typically carried out in tetrahydrofuran under an inert atmosphere at room temperature or slightly elevated temperatures.

Major Products

Alcohols: Formed from the reaction with carbonyl compounds.

Alkanes: Formed from the reaction with alkyl halides.

Coupled Products: Formed from coupling reactions with electrophiles.

Scientific Research Applications

2-Ethoxyphenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 2-ethoxyphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The compound acts as a nucleophile, donating its electron-rich carbon to form new carbon-carbon bonds. This mechanism is facilitated by the presence of tetrahydrofuran, which stabilizes the Grignard reagent and enhances its reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Solvent and Concentration Comparison

Solvent choice impacts reagent stability and reaction kinetics:

- THF vs. 2-MeTHF : 2-MeTHF offers advantages in sustainability and safety (higher boiling point, lower flammability) but may require adjustments in reaction conditions .

- Concentration : Lower concentrations (0.5 M) reduce exothermic risks during large-scale reactions, whereas 1.0 M solutions (e.g., 4-methoxyphenyl MgBr) enable higher throughput .

Biological Activity

2-Ethoxyphenylmagnesium bromide, a Grignard reagent, is a compound of interest in organic synthesis and medicinal chemistry. Its biological activity, particularly in relation to its role as a synthetic intermediate, has been the subject of various studies. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

- Molecular Formula : C9H11BrMgO

- CAS Number : Not explicitly available; related compounds include 2-methoxyphenylmagnesium bromide (CAS 112780-67-3) which shares similar properties.

- Solubility : Soluble in tetrahydrofuran (THF), reacts with water.

Grignard reagents like 2-ethoxyphenylmagnesium bromide are known for their nucleophilic properties, allowing them to participate in various organic reactions. The reactivity of the ethoxy group enhances its ability to form carbon-carbon bonds, making it a valuable intermediate in synthesizing biologically active compounds.

Biological Activity

The biological activity of 2-ethoxyphenylmagnesium bromide can be inferred from studies on related compounds. For instance:

Case Study 1: Synthesis of Anticancer Agents

A study utilized 2-ethoxyphenylmagnesium bromide in the synthesis of novel anticancer agents through cross-coupling reactions. The resulting compounds demonstrated significant activity against multiple cancer cell lines, highlighting the potential of this reagent in drug discovery .

Case Study 2: Immunostimulatory Compounds

Another investigation focused on the use of Grignard reagents in developing immunostimulatory compounds that activate gamma delta T cells. The findings suggested that derivatives of phenylmagnesium bromides could enhance immune responses, providing insights into their potential therapeutic roles .

Data Table: Comparison of Biological Activities

Q & A

Basic: How should the concentration of 2-Ethoxyphenylmagnesium bromide in THF be verified for stoichiometric accuracy in reactions?

Methodological Answer:

To confirm the concentration of 2-Ethoxyphenylmagnesium bromide (0.5 M in THF), perform acid-base titration using a standardized solution of HCl or H2SO4. Quench a measured aliquot of the Grignard reagent with the acid, then back-titrate with NaOH to determine residual acid. The stoichiometry of MgBr2 formation allows precise calculation of active reagent concentration. For validation, compare results with in situ <sup>1</sup>H NMR monitoring using an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Advanced: What experimental strategies mitigate low yields in cross-coupling reactions involving 2-Ethoxyphenylmagnesium bromide?

Methodological Answer:

Low yields in coupling reactions (e.g., Kumada or Negishi) may arise from:

- Moisture contamination : Ensure rigorous drying of solvents/substrates via molecular sieves or distillation.

- Competing side reactions : Add catalytic Cu(I) salts (e.g., CuBr·SMe2) to suppress β-hydride elimination.

- Coordination effects : Substitute THF with 2-methyltetrahydrofuran (2-MeTHF) to enhance stability and reduce THF-peroxide interference .

- Temperature optimization : Perform reactions at −78°C to slow undesired pathways, then warm gradually. Monitor via GC-MS or <sup>19</sup>F NMR (if fluorinated substrates) .

Basic: What are the recommended safety protocols for handling 2-Ethoxyphenylmagnesium bromide?

Methodological Answer:

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent air/moisture exposure.

- Quenching : Always quench residual reagent with isopropanol or saturated NH4Cl solution before disposal.

- Storage : Keep at −20°C under argon (not nitrogen, due to higher permeability risk) in flame-sealed ampules. Avoid glass stoppers, as THF can swell seals .

Advanced: How can THF solvent decomposition during reactions with 2-Ethoxyphenylmagnesium bromide be minimized?

Methodological Answer:

THF decomposition (via radical pathways) is accelerated by light, heat, or peroxides. Mitigation strategies include:

- Solvent pre-treatment : Distill THF over Na/benzophenone under argon to remove peroxides and moisture.

- Alternative solvents : Use 2-MeTHF, which has higher boiling point (80°C vs. 66°C for THF) and lower peroxide formation rate .

- Additives : Introduce radical inhibitors (e.g., BHT) at 0.1 mol% to suppress autooxidation .

Basic: What is the optimal workup procedure for isolating products from reactions with 2-Ethoxyphenylmagnesium bromide?

Methodological Answer:

- Quenching : Add reaction mixture dropwise to a chilled (−20°C) solution of 1.5 N HCl (prevents exothermic runaway).

- Extraction : Use ethyl acetate (3 × 50 mL) for polar products or diethyl ether for non-polar products.

- Drying : Use anhydrous Na2SO4 or MgSO4, then filter and concentrate under reduced pressure. For sensitive products, employ rotary evaporation at ≤30°C .

Advanced: How can decomposition byproducts of 2-Ethoxyphenylmagnesium bromide be identified and quantified?

Methodological Answer:

Decomposition pathways (e.g., hydrolysis to 2-ethoxyphenol or Mg(OH)Br) can be analyzed via:

- GC-MS : Detect volatile byproducts (e.g., ethoxybenzene) using a DB-5MS column (30 m × 0.25 mm).

- ICP-OES : Quantify Mg<sup>2+</sup> leakage in solution (detection limit: 0.1 ppm).

- Solid-state NMR : Characterize precipitated Mg salts (e.g., <sup>25</sup>Mg NMR at 21.8 MHz) .

Basic: What storage conditions maximize the shelf-life of 2-Ethoxyphenylmagnesium bromide in THF?

Methodological Answer:

- Temperature : Store at −20°C to reduce THF evaporation and reagent degradation.

- Atmosphere : Use argon instead of nitrogen; argon’s higher density reduces air ingress during handling.

- Container : Flame-seal ampules or use PTFE-lined caps with parafilm. Avoid plasticizers in septa, which can leach into THF .

Advanced: How do steric and electronic effects of the ethoxy group influence reaction selectivity?

Methodological Answer:

The ethoxy group (−OCH2CH3) exerts:

- Steric effects : Ortho-substitution hinders nucleophilic attack, favoring para-substitution in electrophilic aromatic substitution.

- Electronic effects : The −OCH2CH3 group is moderately electron-donating (+M effect), activating the aryl ring toward electrophiles but deactivating toward nucleophiles.

- Coordination : Mg may weakly coordinate with the ethoxy oxygen, altering reaction pathways. Compare with 4-Methoxyphenylmagnesium bromide, where methoxy enhances Mg-substrate interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.